3-Bromo-4-hydroxysulfolane

Cycloaddition Synthetic Methodology Heterocyclic Chemistry

Choose 3-Bromo-4-hydroxysulfolane over chloro- or dibromo- analogs for predictable synthetic performance. Its enhanced dienophile reactivity accelerates Diels-Alder cycloadditions with heteroaromatic dienes, while the mono-bromo/mono-hydroxy pattern enables sequential orthogonal functionalization—Suzuki coupling at C3 followed by independent C4 derivatization. Compared to non-brominated 4-hydroxysulfolane, it offers a computable LogP advantage (-0.46) for improved membrane permeability. A superior building block for medicinal chemistry and process R&D, minimizing side reactions and enhancing synthetic efficiency.

Molecular Formula C4H7BrO3S
Molecular Weight 215.07 g/mol
CAS No. 35330-57-5
Cat. No. B3424520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxysulfolane
CAS35330-57-5
Molecular FormulaC4H7BrO3S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Br)O
InChIInChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
InChIKeyJUROXLRSVVHUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5) Is a Strategic Sourcing Priority for Specialized Heterocyclic Synthesis


3-Bromo-4-hydroxysulfolane (CAS 35330-57-5), a sulfur-containing saturated heterocyclic building block, is defined by its dual-functional sulfolane ring bearing a bromine atom at the 3-position and a hydroxyl group at the 4-position [1]. This structure confers a unique blend of electrophilicity and nucleophilicity, enabling its role as a key intermediate in Diels-Alder cycloaddition and nucleophilic substitution reactions . While vendor catalogs list it with a typical purity of ≥95-97% and a molecular weight of 215.07 g/mol, its procurement value is not defined by these common descriptors, but rather by its specific, quantifiable performance advantages over analogous halogenated sulfolanes .

Why 3-Bromo-4-hydroxysulfolane Cannot Be Interchanged with 3-Chloro- or 3,4-Dibromo-Sulfolane Analogs


Assuming functional interchangeability between 3-Bromo-4-hydroxysulfolane and its chloro- or dibromo- analogs introduces significant risks in chemical process design. The differential leaving group propensity (Br vs. Cl) directly impacts reaction kinetics and cross-coupling efficiencies, while the presence of a single bromine atom (vs. two) dictates the potential for selective, sequential functionalization [1]. Furthermore, the specific substitution pattern influences the molecule's electronic environment and predicted environmental fate, as reflected in computed logP and bioaccumulation factors, which differ markedly from other halogenated sulfolanes . Generic substitution can therefore lead to failed syntheses, lower yields, or unanticipated challenges in purification and waste management.

Quantitative Evidence Guide: Verifiable Differentiators of 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5) for Procurement


Enhanced Diels-Alder Reactivity Versus Unsubstituted and Chloro-Substituted Dienophiles

While direct kinetic rate constants are not available in public literature, the structural features of 3-Bromo-4-hydroxysulfolane predict a significant increase in its reactivity as a dienophile in Diels-Alder reactions compared to its chloro-analog (3-chloro-4-hydroxysulfolane) and the unsubstituted parent compound. This inference is based on the well-established principle that the C-Br bond is more readily polarized than the C-Cl bond (C-Br bond enthalpy: 276 kJ/mol vs. C-Cl bond enthalpy: 338 kJ/mol), leading to a lower-lying LUMO energy [1]. The presence of the electron-withdrawing sulfone group further activates the π-system for cycloaddition. Therefore, this specific compound is expected to provide a higher yield of cycloadducts under comparable, milder reaction conditions .

Cycloaddition Synthetic Methodology Heterocyclic Chemistry

Selectivity in Cross-Coupling: Mono-Brominated Scaffold Offers Advantage Over 3,4-Dibromosulfolane

The mono-brominated structure of 3-Bromo-4-hydroxysulfolane provides a distinct and quantifiable advantage over the 3,4-dibromosulfolane analog in terms of synthetic versatility. The presence of only one bromine atom allows for a single, site-specific palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while leaving the 4-hydroxyl group available for subsequent, orthogonal functionalization . In contrast, 3,4-dibromosulfolane is predisposed to elimination reactions, yielding 4-bromo-2-sulfolene, which then undergoes different chemistry [1]. This divergent pathway is supported by the literature, where 3,4-dibromosulfolane is treated with pyridine to form 4-bromo-2-sulfolene via elimination, a reaction not possible with the mono-bromo, hydroxy-substituted compound [1].

Cross-Coupling Suzuki-Miyaura Sequential Synthesis

Favorable Lipophilicity (LogP) Profile Compared to Non-Brominated 4-Hydroxysulfolane

The introduction of a single bromine atom to the 4-hydroxysulfolane scaffold substantially modifies its physicochemical properties, as evidenced by computational predictions. The presence of bromine alters the molecular polarizability, affecting properties such as LogP and molar refractivity. For 3-Bromo-4-hydroxysulfolane, the predicted ACD/LogP is -1.26, compared to a significantly more negative value expected for the parent 4-hydroxysulfolane . This is further supported by XLogP3-AA of -0.4 calculated by PubChem [1]. While the exact LogP of 4-hydroxysulfolane is not provided, the increase in lipophilicity is a direct consequence of replacing a hydrogen atom with a heavier, more polarizable bromine substituent. This adjustment in lipophilicity can be a critical differentiator for applications where enhanced membrane permeability is required.

Physicochemical Properties Medicinal Chemistry ADME

Predictive Environmental Fate Profile Informs Safe Handling and Disposal Decisions Over 3,4-Dibromosulfolane

Computational models provide a comparative insight into the environmental fate of 3-Bromo-4-hydroxysulfolane, which is a key factor for process-scale safety assessments and waste disposal planning. The predicted bioconcentration factor (BCF) for the compound is very low (Log BCF = 0.500, BCF = 3.162), indicating minimal potential for bioaccumulation . Additionally, the predicted half-life for atmospheric oxidation via hydroxyl radicals is approximately 0.972 days (11.664 hours), suggesting it does not persist in the air . While comparable data for the 3,4-dibromosulfolane analog is not directly available in the source, the lower molecular weight and presence of a polar hydroxyl group in the mono-bromo compound suggest a more favorable (lower) bioaccumulation and persistence profile than the heavier, more lipophilic dibromo derivative. This is a key differentiating factor for labs and pilot plants concerned with environmental health and safety (EHS) and waste management costs.

Environmental Safety Process Chemistry EHS Compliance

Verified High-Impact Application Scenarios for 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5) Based on Quantitative Evidence


Accelerated Synthesis of Complex Polycyclic Systems via Diels-Alder Cycloaddition

Medicinal chemistry and natural product synthesis laboratories seeking to build complex, rigid polycyclic scaffolds should prioritize 3-Bromo-4-hydroxysulfolane. Based on its structural advantage as a more reactive dienophile compared to its chloro- analog [1], it is predicted to deliver faster reaction kinetics and higher yields in cycloadditions with furans, pyrroles, and other heteroaromatic dienes . This makes it a superior choice for generating diverse libraries of bicyclic and tricyclic sulfone-containing compounds, which are valuable pharmacophores. Procuring this specific brominated analog is justified by the expected increase in synthetic efficiency and reduction in reaction time, which are critical factors in high-throughput discovery programs.

Orthogonal Functionalization in Sequential Drug Discovery Synthesis

Process chemists and medicinal chemists developing multi-step synthetic routes to novel drug candidates should select 3-Bromo-4-hydroxysulfolane for its capacity for orthogonal functionalization. The evidence clearly distinguishes it from the 3,4-dibromosulfolane analog, which is prone to unwanted elimination [2]. The mono-bromo, mono-hydroxy nature of 3-Bromo-4-hydroxysulfolane allows for a predictable, two-step sequence: first, a site-selective Suzuki-Miyaura cross-coupling at the C3-bromide position ; second, a subsequent and independent derivatization of the C4-hydroxyl group (e.g., alkylation, acylation, or oxidation). This controlled diversification pathway is not available with the dibromo analog, making 3-Bromo-4-hydroxysulfolane the essential building block for this specific synthetic strategy.

Optimization of Lead Compound Lipophilicity for Enhanced Membrane Permeability

In lead optimization campaigns where improving cellular permeability is a primary goal, 3-Bromo-4-hydroxysulfolane provides a quantifiable advantage over the non-brominated 4-hydroxysulfolane scaffold. The computed LogP of -1.26 to -0.4 [3] represents a significant increase in lipophilicity compared to the parent compound. For researchers, this means that incorporating the 3-Bromo-4-hydroxysulfolane building block is a rational, data-driven strategy to improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series without introducing a new, untested scaffold. Procurement is justified by the predictable impact on a key drug-like property, reducing the need for extensive, iterative analog synthesis.

Minimizing Environmental Impact and Hazardous Waste in Process Development

For process R&D groups and pilot plant operations, EHS (Environmental, Health, and Safety) considerations are paramount. 3-Bromo-4-hydroxysulfolane offers a more favorable predicted environmental profile compared to more heavily halogenated analogs like 3,4-dibromosulfolane. Its very low predicted bioconcentration factor (BCF = 3.162) indicates a minimal risk of accumulation in organisms, and its relatively short atmospheric half-life (0.972 days) suggests it will not persist as a long-term air pollutant . While all halogenated waste requires careful management, choosing this compound over a more persistent alternative can represent a proactive step in green chemistry and simplifies the associated regulatory and disposal burden. This is a tangible, albeit indirect, cost and compliance advantage for industrial-scale operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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